molecular formula C7H5ClN4 B1464563 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine CAS No. 1209459-17-5

2-Chloro-3-(1H-pyrazol-1-YL)pyrazine

Cat. No.: B1464563
CAS No.: 1209459-17-5
M. Wt: 180.59 g/mol
InChI Key: RANRMZFMQNMVCZ-UHFFFAOYSA-N
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Description

2-Chloro-3-(1H-pyrazol-1-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings.

Scientific Research Applications

2-Chloro-3-(1H-pyrazol-1-yl)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Safety and Hazards

The safety information available indicates that “2-Chloro-3-(1H-pyrazol-1-YL)pyrazine” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyrazine with 1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1H-pyrazol-1-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine and pyrazole derivatives, which can have different functional groups attached, enhancing their utility in further chemical synthesis and applications .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(1H-pyrazol-1-yl)pyrazine
  • 3-Chloro-2-(1H-pyrazol-1-yl)pyrazine
  • 2-Chloro-3-(1H-pyrazol-3-yl)pyrazine

Uniqueness

2-Chloro-3-(1H-pyrazol-1-yl)pyrazine is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

IUPAC Name

2-chloro-3-pyrazol-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-7(10-4-3-9-6)12-5-1-2-11-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANRMZFMQNMVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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